

Shoreic Acid: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *Shoreic Acid*

Cat. No.: *B1151576*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Shoreic Acid is a naturally occurring dammarane-type triterpenoid.[1][2][3] Triterpenoids are a large and structurally diverse class of natural products that have garnered significant interest in the scientific community due to their wide range of biological activities. **Shoreic Acid**, in particular, has been isolated from various plant sources, including *Cabralea eichleriana*, *Shorea guiso*, and *Dysoxylum hainanense*. [1][4] This technical guide provides a detailed overview of the known physicochemical properties of **Shoreic Acid**, methodologies for their experimental determination, and insights into potential signaling pathways it may modulate based on its structural class.

Chemical Identity

Identifier	Value
IUPAC Name	3-[(3S,3aR,5aR,6S,7S,9aR,9bR)-3-[(2S,5R)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-6,9a,9b-trimethyl-7-prop-1-en-2-yl]-1,2,3,3a,4,5,5a,7,8,9-decahydrocyclopenta[a]naphthalen-6-yl]propanoic acid[3]
Synonyms	Shoric acid[1]
CAS Number	21671-00-1[3][5]
Molecular Formula	C30H50O4[3][5]
Molecular Weight	474.7 g/mol [3][5]
Chemical Structure	Dammarane Triterpenoid[1][2]

Physicochemical Properties

Quantitative experimental data for many physicochemical properties of **Shoreic Acid** are not readily available in the public domain. The following table summarizes available predicted and qualitative data. Dammarane-type triterpenoids, in general, exhibit poor aqueous solubility.[6][7]

Property	Value/Information	Source
Melting Point	Not experimentally determined.	-
Boiling Point	Not experimentally determined.	-
Relative Density	1.045 g/cm ³ (Predicted)	[8]
Solubility	Organic Solvents: Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. [4] Water: Expected to have low solubility.	[4][6][7]
pKa	Not experimentally determined.	-
LogP	Not experimentally determined.	-

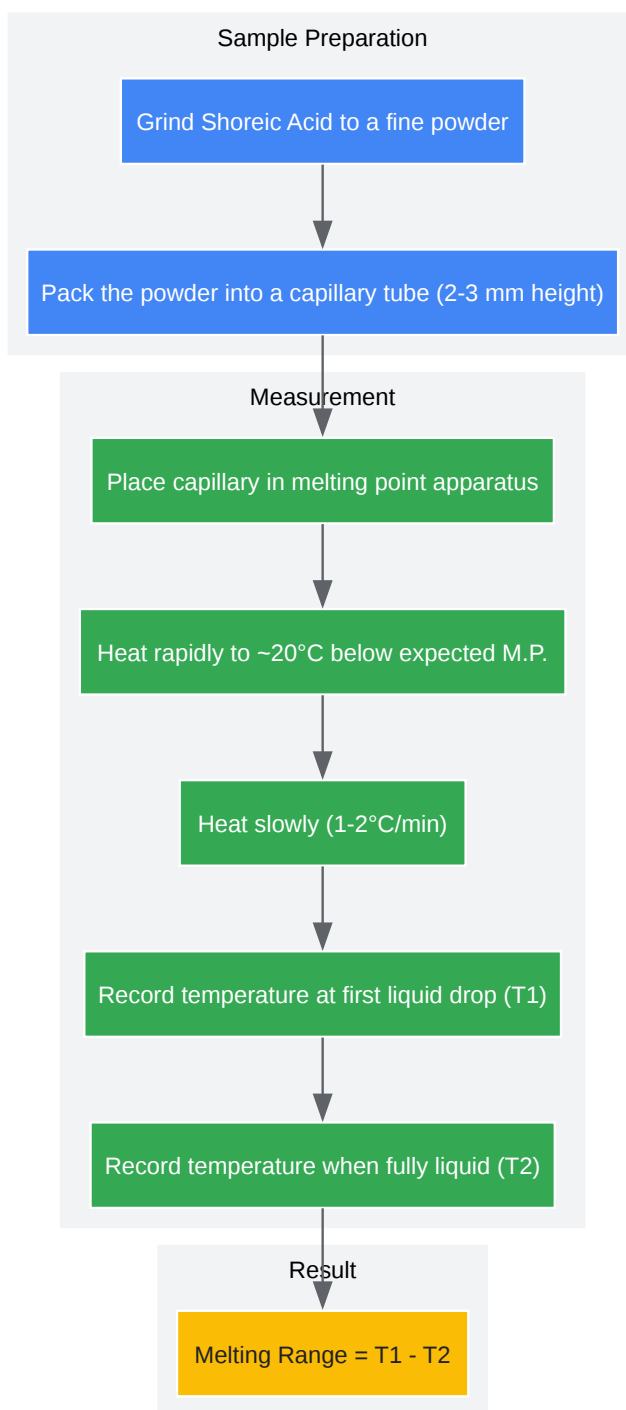
Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are provided below. These are generalized methods that can be applied to triterpenoids like **Shoreic Acid**.

Melting Point Determination (Capillary Method)

This method is suitable for determining the melting point of solid crystalline compounds like **Shoreic Acid**.

Workflow Diagram:



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Melting Point Determination Workflow

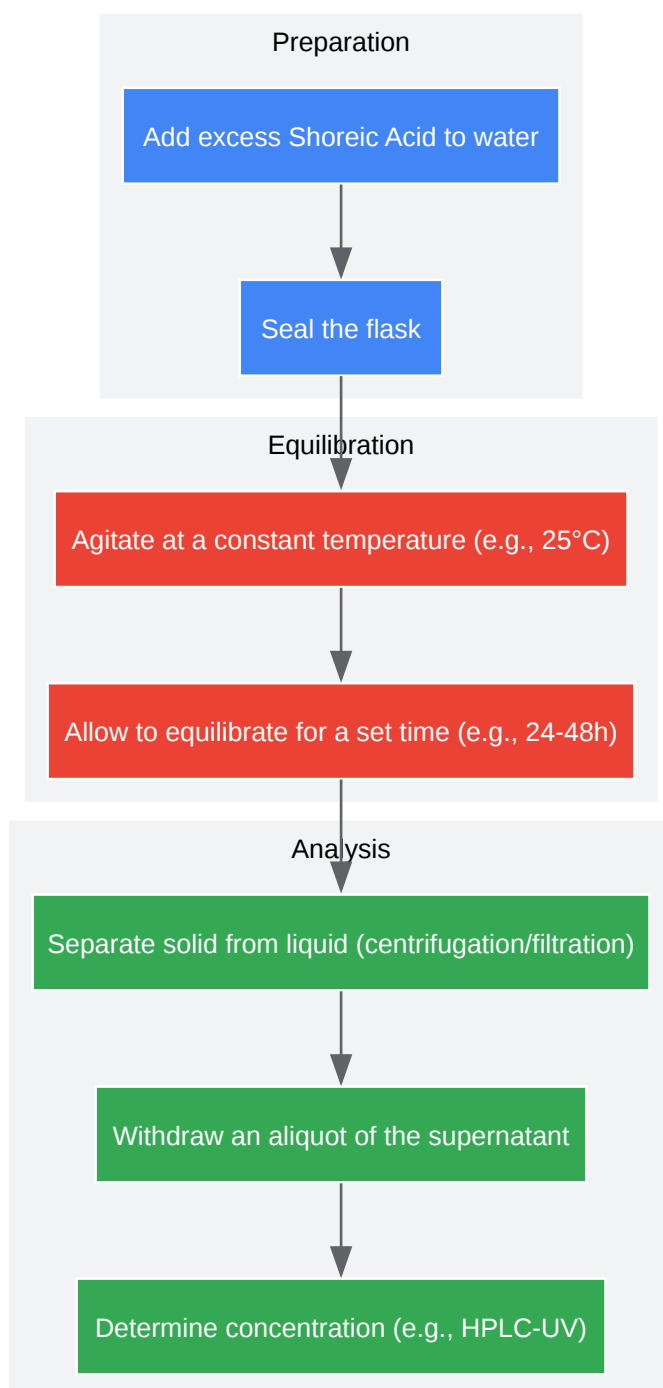
Methodology:

- **Sample Preparation:** A small amount of dry **Shoreic Acid** is finely powdered. The open end of a capillary tube is tapped into the powder, and the tube is inverted and tapped to pack the solid into the sealed end to a height of 2-3 mm.
- **Apparatus Setup:** The capillary tube is placed in a melting point apparatus.
- **Heating:** The sample is heated at a moderate rate until the temperature is about 20°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.
- **Observation:** The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting) are recorded. This range is reported as the melting point.

Aqueous Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard technique for determining the equilibrium solubility of a compound in a specific solvent.

Workflow Diagram:



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Aqueous Solubility (Shake-Flask) Workflow

Methodology:

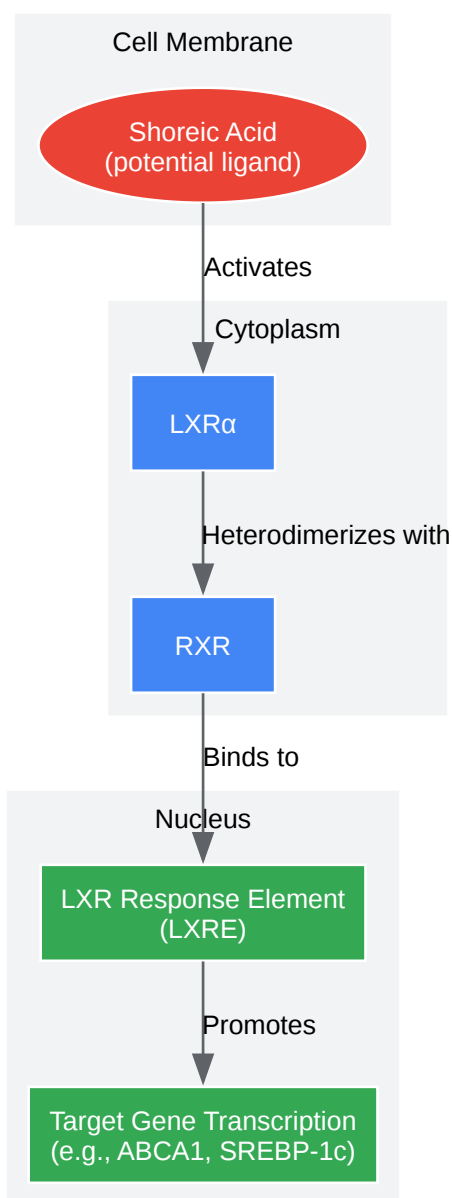
- **Preparation:** An excess amount of solid **Shoreic Acid** is added to a known volume of water in a flask. The flask is then securely sealed.
- **Equilibration:** The flask is agitated in a constant temperature water bath (e.g., 25°C or 37°C) for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.
- **Phase Separation:** The suspension is allowed to stand, or is centrifuged or filtered, to separate the undissolved solid from the saturated solution.
- **Quantification:** A precise volume of the clear supernatant is carefully removed and the concentration of **Shoreic Acid** is determined using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Potential Signaling Pathways

While specific signaling pathways for **Shoreic Acid** have not been elucidated, its classification as a dammarane-type triterpenoid allows for inferences based on the known activities of structurally related compounds. Dammarane triterpenoids have been reported to modulate several key signaling pathways involved in inflammation, metabolism, and cell proliferation.

Liver X Receptor (LXR) α Signaling Pathway

LXRs are nuclear receptors that play a crucial role in cholesterol homeostasis and the regulation of inflammatory responses.^{[9][10]} Some dammarane triterpenoids are known to activate the LXR α pathway.^[11]

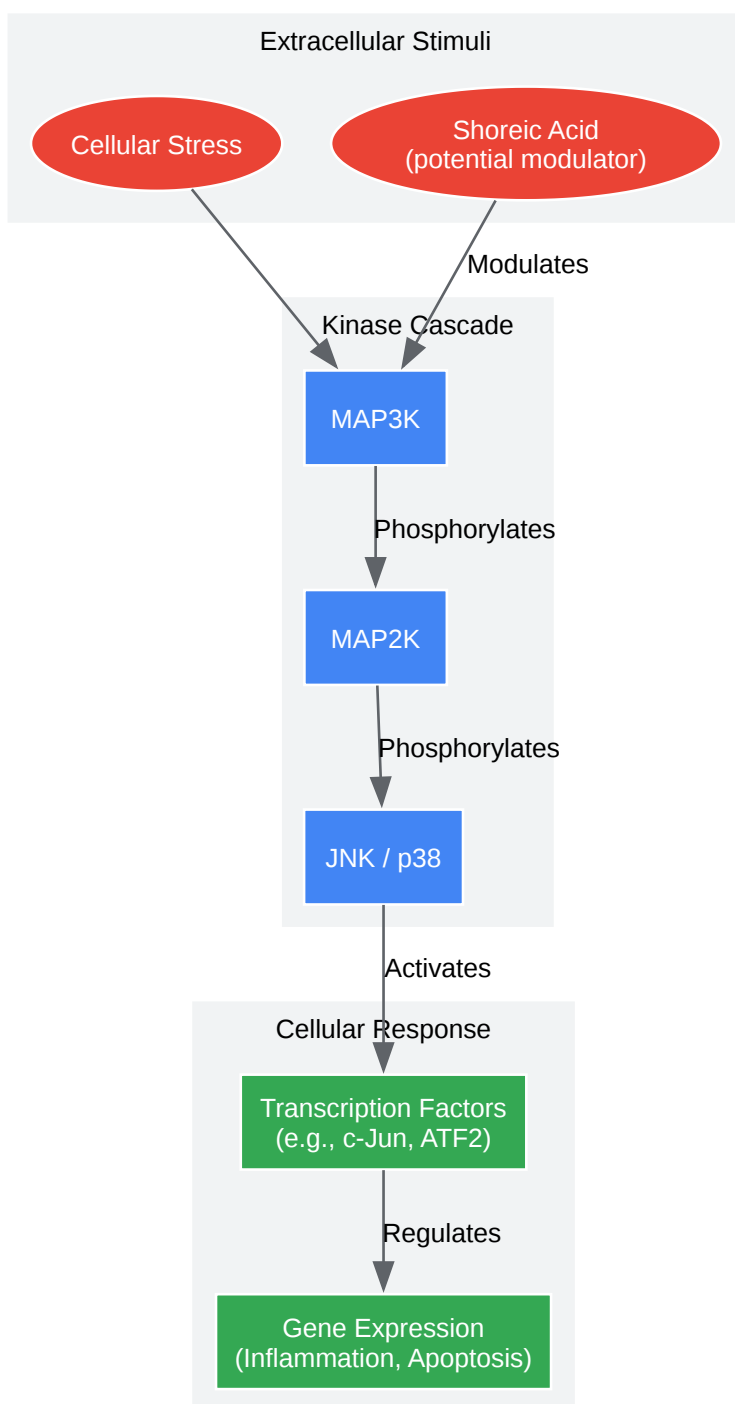


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Potential LXRα Signaling Pathway Modulation

JNK/p38 MAPK Signaling Pathway

The c-Jun N-terminal kinases (JNKs) and p38 mitogen-activated protein kinases (MAPKs) are key regulators of cellular responses to stress and inflammation.[12][13][14][15]

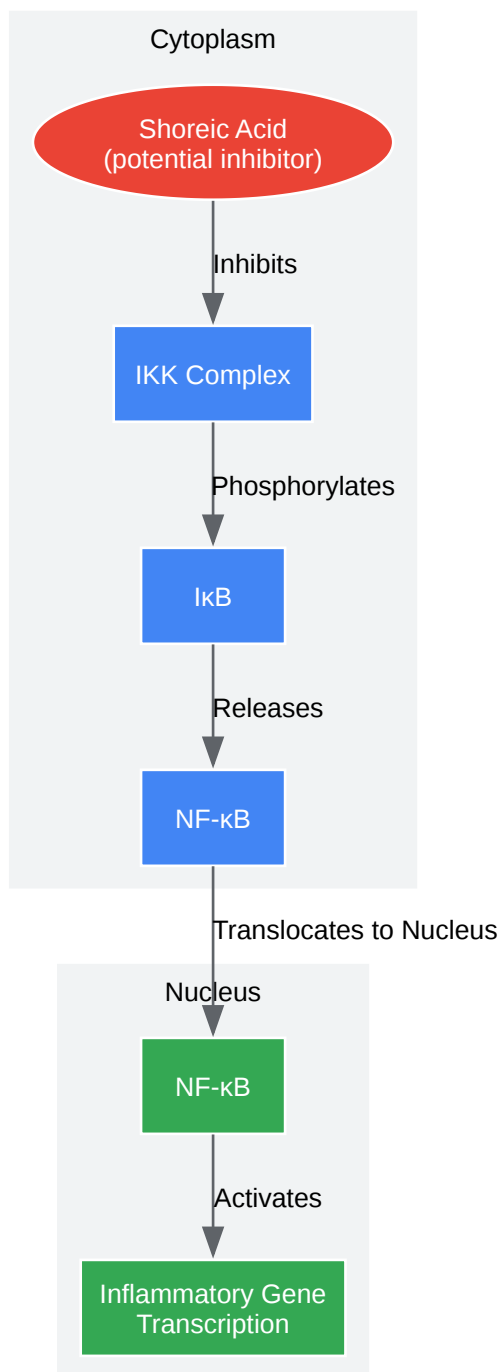


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Potential JNK/p38 MAPK Pathway Modulation

NF-κB Signaling Pathway

Nuclear factor-kappa B (NF- κ B) is a critical transcription factor involved in inflammatory and immune responses.[16][17][18][19][20]

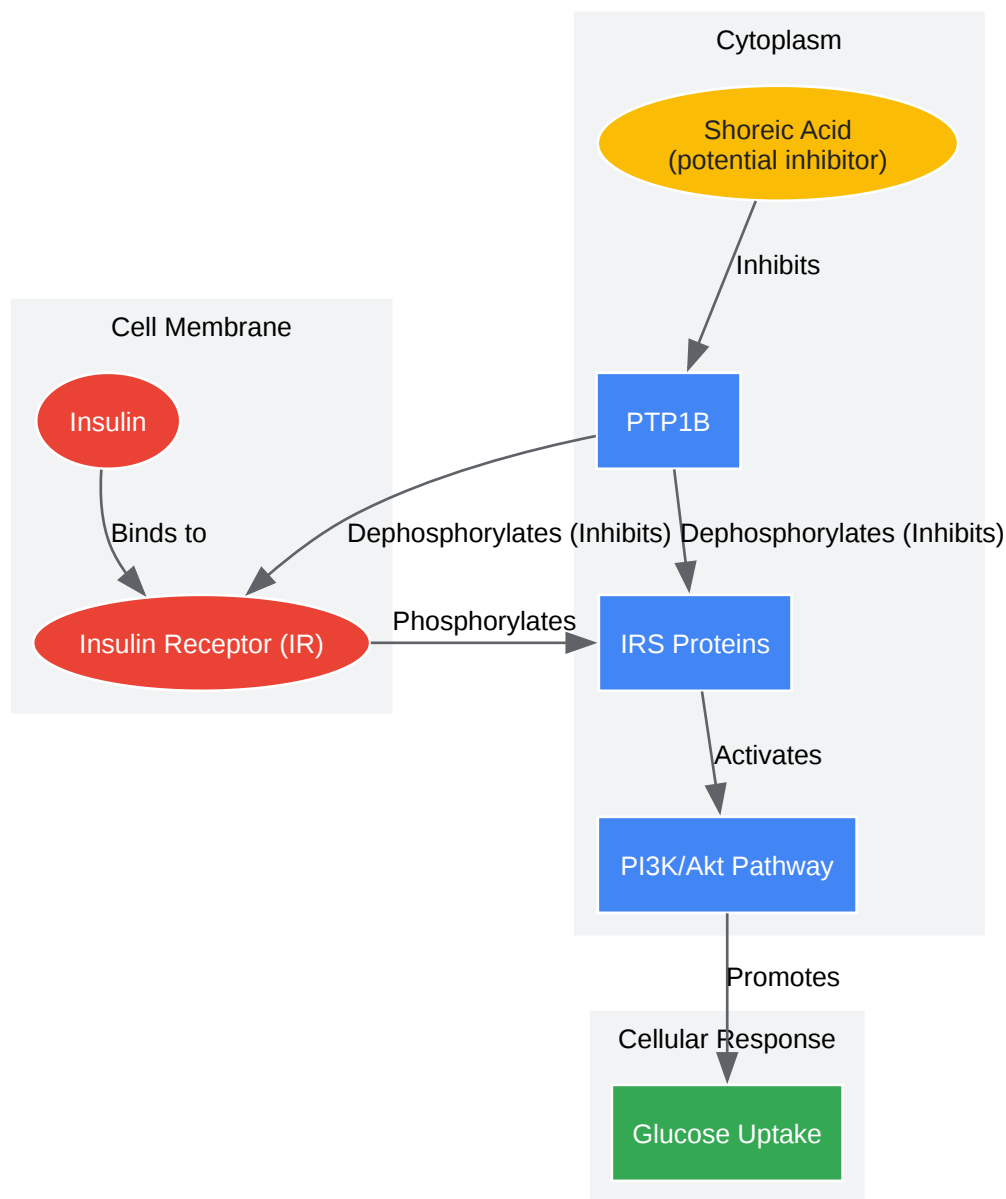


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Potential NF- κ B Pathway Modulation

Protein Tyrosine Phosphatase 1B (PTP1B) Signaling

PTP1B is a negative regulator of insulin and leptin signaling pathways and is a therapeutic target for diabetes and obesity.[21][22][23][24][25]



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Potential PTP1B Signaling Modulation

Conclusion

Shoreic Acid is a dammarane-type triterpenoid with established chemical identity but limited publicly available experimental physicochemical data. This guide provides a foundation for researchers by summarizing the known information, presenting standardized experimental protocols for property determination, and postulating potential mechanisms of action through key signaling pathways known to be modulated by this class of compounds. Further experimental investigation is warranted to fully characterize the physicochemical profile and biological activities of **Shoreic Acid** for potential therapeutic applications.

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